1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

Catalog No.
S14018236
CAS No.
M.F
C5H8N4O
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

Product Name

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

IUPAC Name

1-(oxetan-3-yl)-1,2,4-triazol-3-amine

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C5H8N4O/c6-5-7-3-9(8-5)4-1-10-2-4/h3-4H,1-2H2,(H2,6,8)

InChI Key

CPDRDFQYODCJOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=NC(=N2)N

1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine is a chemical compound characterized by the presence of both an oxetane ring and a triazole ring. The oxetane ring is a four-membered cyclic ether, while the triazole ring is a five-membered heterocycle containing three nitrogen atoms. This compound has the molecular formula C5H8N4OC_5H_8N_4O and a molecular weight of 140.14 g/mol. Its structure allows for unique chemical reactivity and potential biological activity, making it an interesting subject of study in medicinal chemistry and materials science .

  • Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives, typically using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
  • Reduction: The triazole ring can undergo reduction under hydrogenation conditions to yield dihydrotriazole derivatives, often using palladium on carbon as a catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring or the oxetane ring using reagents such as sodium hydride or potassium tert-butoxide.

Research indicates that 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features allow it to interact with various biological targets, potentially acting as a bioisostere in drug design by mimicking functional groups that enhance pharmacokinetic properties .

The synthesis of 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine can be achieved through several methods:

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition reaction can be used to form the oxetane ring from alkenes and carbonyl compounds.
  • Huisgen 1,3-Dipolar Cycloaddition: This method is commonly employed to synthesize the triazole ring by reacting azides with alkynes.
  • Combination Synthesis: A combined approach utilizing both methods can lead to the formation of 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine in a multi-step reaction sequence .

The applications of 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: The compound is explored for developing new materials with unique mechanical and thermal properties.
  • Biological Research: Investigated for its potential as a therapeutic agent due to its antimicrobial and anticancer properties .

Studies on the interactions of 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine with biological macromolecules suggest that it may bind to enzymes or receptors through hydrogen bonding and π–π interactions facilitated by its triazole moiety. The oxetane ring may enhance these interactions by providing a unique steric environment that mimics other functional groups .

Several compounds share structural similarities with 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine:

Compound NameStructure TypeUnique Features
Oxetan-3-olOxetane derivativeLacks triazole functionality
Thietan-3-olSulfur analog of oxetaneDifferent electronic properties
1,2,4-TriazoleParent triazole compoundAbsence of oxetane ring
2-[1-(oxetan-3-yl)-1H-triazol]ethanamine hydrochlorideRelated derivativeContains both oxetane and triazole functionalities

Uniqueness

The uniqueness of 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine lies in its combination of an oxetane and a triazole ring within a single molecule. This structural combination imparts distinct chemical reactivity and biological activity that are not present in compounds lacking one of these rings .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

140.06981089 g/mol

Monoisotopic Mass

140.06981089 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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